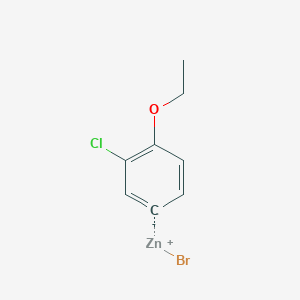
(3-Chloro-4-ethoxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-4-ethoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is a solution of this compound in THF, a common solvent in organic chemistry. Organozinc compounds are known for their reactivity and are often used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-ethoxyphenyl)zinc bromide typically involves the reaction of (3-chloro-4-ethoxyphenyl) bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(3-chloro-4-ethoxyphenyl) bromide+Zn→(3-chloro-4-ethoxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
(3-chloro-4-ethoxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. These reactions are facilitated by the presence of a palladium or nickel catalyst.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, THF as a solvent, and various electrophiles such as alkyl halides or aryl halides.
Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted alkanes, depending on the electrophile used.
科学的研究の応用
(3-chloro-4-ethoxyphenyl)zinc bromide is used in various scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and materials science research.
作用機序
The mechanism by which (3-chloro-4-ethoxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in cross-coupling reactions. The palladium or nickel catalyst facilitates the transfer of the organic group from the zinc reagent to the electrophile, forming a new carbon-carbon bond.
類似化合物との比較
Similar Compounds
- (3-chlorophenyl)zinc bromide
- (4-ethoxyphenyl)zinc bromide
- (3-chloro-4-methoxyphenyl)zinc bromide
Uniqueness
(3-chloro-4-ethoxyphenyl)zinc bromide is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct advantages in the synthesis of complex molecules compared to similar compounds with only one substituent.
特性
分子式 |
C8H8BrClOZn |
|---|---|
分子量 |
300.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-2-ethoxybenzene-5-ide |
InChI |
InChI=1S/C8H8ClO.BrH.Zn/c1-2-10-8-6-4-3-5-7(8)9;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
PXHCZTIPCKWGHL-UHFFFAOYSA-M |
正規SMILES |
CCOC1=C(C=[C-]C=C1)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




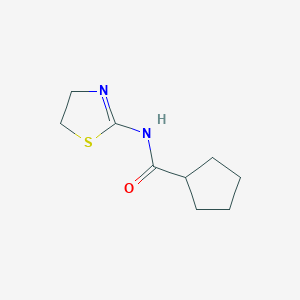
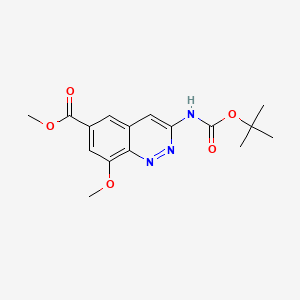


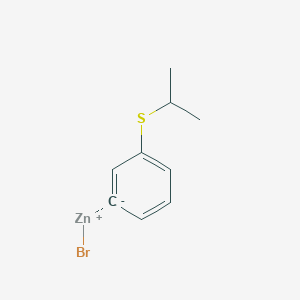
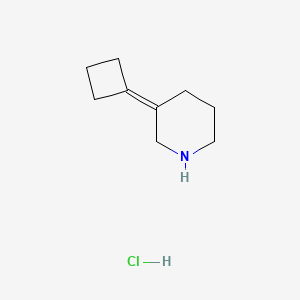
![2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14888464.png)

![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)


